molecular formula C29H39ClN4O9 B12900550 Benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, hydrochloride CAS No. 38952-87-3

Benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, hydrochloride

Cat. No.: B12900550
CAS No.: 38952-87-3
M. Wt: 623.1 g/mol
InChI Key: YWXOTYJCPCKTJI-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride(1:x) is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features multiple functional groups, including piperazine, phthalazinone, and trimethoxybenzoate, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride(1:x) typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-methylpiperazine and 5,6,7-trimethoxyphthalazinone, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride(1:x) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify specific functional groups, such as the phthalazinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Medicine: The compound could be explored for its pharmacological properties, such as its potential as a therapeutic agent for specific diseases.

    Industry: It may find applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride(1:x) depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl benzoate
  • 1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate

Uniqueness

Compared to similar compounds, 1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride(1:x) may exhibit unique properties due to the presence of the hydrochloride salt form, which can influence its solubility, stability, and bioavailability. Additionally, the specific arrangement of functional groups may confer distinct chemical reactivity and biological activity.

Properties

CAS No.

38952-87-3

Molecular Formula

C29H39ClN4O9

Molecular Weight

623.1 g/mol

IUPAC Name

[1-(4-methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2-yl)propan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C29H38N4O9.ClH/c1-31-8-10-32(11-9-31)16-19(42-29(35)18-12-22(36-2)26(40-6)23(13-18)37-3)17-33-28(34)20-14-24(38-4)27(41-7)25(39-5)21(20)15-30-33;/h12-15,19H,8-11,16-17H2,1-7H3;1H

InChI Key

YWXOTYJCPCKTJI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(CN2C(=O)C3=CC(=C(C(=C3C=N2)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl

Origin of Product

United States

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